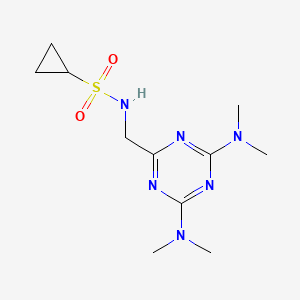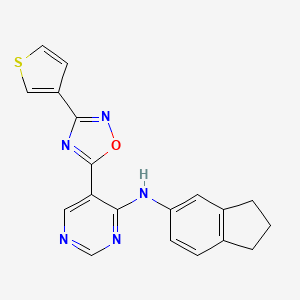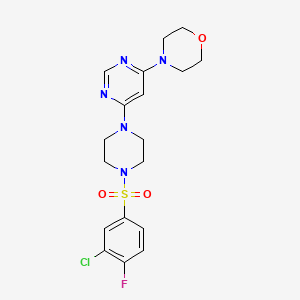![molecular formula C19H18F2N2O3 B2597094 N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-(2-methoxyphenyl)acetamide CAS No. 1394731-39-5](/img/structure/B2597094.png)
N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-(2-methoxyphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial metabolic regulator that plays a significant role in maintaining energy homeostasis in cells. A-769662 has gained considerable attention in recent years due to its potential therapeutic applications in treating metabolic disorders such as obesity, diabetes, and cancer.
Mechanism of Action
N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-(2-methoxyphenyl)acetamide activates AMPK by binding to the regulatory γ-subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of the α-subunit and subsequent activation of the enzyme. AMPK activation by this compound leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, resulting in improved energy homeostasis in cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It activates AMPK in skeletal muscle cells, leading to increased glucose uptake and fatty acid oxidation. This compound also induces autophagy and apoptosis in cancer cells, leading to inhibition of cell growth. In addition, this compound has been shown to increase mitochondrial biogenesis and reduce inflammation in cells.
Advantages and Limitations for Lab Experiments
N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It activates AMPK in a dose-dependent manner, allowing for precise control of the level of activation. This compound has also been shown to be selective for AMPK, with little or no effect on other kinases. However, this compound has some limitations for lab experiments. It has a short half-life in vivo, making it difficult to use in animal studies. In addition, its mechanism of action is not fully understood, making it challenging to interpret the results of experiments.
Future Directions
Several future directions for research on N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-(2-methoxyphenyl)acetamide can be identified. One direction is to investigate the potential therapeutic applications of this compound in treating metabolic disorders such as obesity and diabetes. Another direction is to study the effects of this compound on other cellular pathways and processes, such as autophagy and inflammation. Additionally, future research can focus on developing more potent and selective AMPK activators based on the structure of this compound.
Synthesis Methods
N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-(2-methoxyphenyl)acetamide is synthesized using a multi-step process. The first step involves the reaction of 3,4-difluorobenzonitrile with 2-bromo-1-(2-methoxyphenyl)ethanone in the presence of a palladium catalyst. This reaction yields the intermediate 2-(3,4-difluorophenoxy)-1-(2-methoxyphenyl)ethanone. The second step involves the reaction of the intermediate with tert-butyl 2-bromoacetate in the presence of a base. This reaction yields the final product, this compound.
Scientific Research Applications
N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in treating metabolic disorders such as obesity, diabetes, and cancer. AMPK activation by this compound has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, leading to improved glucose homeostasis and insulin sensitivity. This compound has also been shown to inhibit the growth of cancer cells by inducing autophagy and apoptosis.
properties
IUPAC Name |
N-[2-cyano-1-(3,4-difluorophenoxy)propan-2-yl]-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O3/c1-19(11-22,12-26-14-7-8-15(20)16(21)10-14)23-18(24)9-13-5-3-4-6-17(13)25-2/h3-8,10H,9,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQFKQVXEUIDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)F)F)(C#N)NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,7-Dimethyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2597013.png)

![2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide](/img/structure/B2597017.png)
![N-(3-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2597018.png)


![N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2597022.png)
![2-(2-Chloro-6-fluorophenyl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2597023.png)

![5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))](/img/no-structure.png)
![N-isopropyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2597032.png)
![methyl 2,4-dimethyl-5-{[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B2597033.png)
![4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2597034.png)